3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane
Overview
Description
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane is a compound with the molecular formula C12H20N2O2 and a molecular weight of 224.299 g/mol . It is also known by several synonyms, including benzenediamine, ar-methyl-, polymer with 2-methyloxirane and oxirane . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane involves the polymerization of 3-methylbenzene-1,2-diamine with 2-methyloxirane and oxirane . The reaction typically occurs under controlled conditions, with specific catalysts and solvents to facilitate the polymerization process. Industrial production methods may vary, but they generally involve large-scale polymerization reactors to produce the compound in significant quantities.
Chemical Reactions Analysis
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane can be compared with other similar compounds, such as:
- Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane
- Toluenediamine, ethylene oxide, propylene oxide polymer
- 1,3-Benzenediamine, ar-methyl-, polymer with methyloxirane and oxirane
These compounds share similar structural features but may differ in their specific properties and applications
Properties
IUPAC Name |
3-methylbenzene-1,2-diamine;2-methyloxirane;oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.C3H6O.C2H4O/c1-5-3-2-4-6(8)7(5)9;1-3-2-4-3;1-2-3-1/h2-4H,8-9H2,1H3;3H,2H2,1H3;1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWAOOZSPKHHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CO1.CC1=C(C(=CC=C1)N)N.C1CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67800-94-6 | |
Record name | Benzenediamine, ar-methyl-, polymer with 2-methyloxirane and oxirane | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Diaminotoluene, ethoxylated and propoxylated. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.052 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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